2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylic acid
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Overview
Description
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[35]nonane-7-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. Common reagents used in these reactions include bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of spirocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid
- 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid
- 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octan-7-yl}acetic acid
Uniqueness
The uniqueness of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylic acid lies in its specific spirocyclic structure and the presence of the Fmoc protecting group. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
2731009-37-1 |
---|---|
Molecular Formula |
C24H25NO4 |
Molecular Weight |
391.5 |
Purity |
95 |
Origin of Product |
United States |
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